1-(3-Methoxybenzoyl)azetidin-3-amine
Description
Properties
CAS No. |
1339016-11-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(3-aminoazetidin-1-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-8(5-10)11(14)13-6-9(12)7-13/h2-5,9H,6-7,12H2,1H3 |
InChI Key |
UFDAMYMDQJIRGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(3-Methoxybenzoyl)azetidin-3-amine with key analogs based on substituent groups, molecular weight, and solubility:
Key Observations :
- Lipophilicity : The 3-methoxybenzoyl group balances lipophilicity, making the compound more membrane-permeable than polar sulfonyl derivatives (e.g., 1-(4-methoxybenzenesulfonyl)azetidin-3-amine) but less hydrophobic than benzhydryl-substituted analogs .
- Steric Effects : Bulky substituents like benzhydryl (diphenylmethyl) may hinder binding to flat enzymatic pockets, whereas smaller groups (methyl, methoxybenzoyl) allow better target engagement .
Commercial and Research Availability
- Bulk Availability : Compounds like 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine and 1-methylazetidin-3-amine are available from suppliers like American Elements and Combi-Blocks, suggesting scalability for research .
Preparation Methods
Acylation of Azetidin-3-amine with 3-Methoxybenzoyl Chloride
The most direct and commonly reported method for preparing 1-(3-Methoxybenzoyl)azetidin-3-amine involves the acylation reaction of azetidin-3-amine with 3-methoxybenzoyl chloride. This approach is analogous to the synthesis of 1-(2-methoxybenzoyl)azetidin-3-amine, where azetidin-3-amine is reacted with the corresponding methoxybenzoyl chloride in the presence of a base to facilitate nucleophilic acyl substitution at the amine nitrogen.
- Reactants: Azetidin-3-amine and 3-methoxybenzoyl chloride.
- Conditions: Typically carried out in an inert solvent such as dichloromethane or acetonitrile, with a base such as triethylamine or Hunig’s base to neutralize the hydrochloric acid byproduct.
- Temperature: Ambient to slightly elevated temperatures (0–25°C) to control reaction rate and minimize side reactions.
- Purification: The product is isolated by aqueous workup followed by column chromatography or recrystallization.
This method is straightforward and allows for good yield and purity, making it suitable for research-scale synthesis. The presence of the methoxy group at the 3-position on the benzoyl ring can slightly influence the reactivity and solubility of the final compound compared to the 2-methoxy isomer.
Single-Step Amination of Azetidine Intermediates
A recent approach demonstrated in the literature involves the nucleophilic displacement on azetidinyl methanesulfonate intermediates by amines in a single-step "mix-and-heat" protocol.
- Intermediate: 1-benzhydrylazetidin-3-yl methanesulfonate.
- Nucleophile: Amine (e.g., azetidin-3-amine or substituted amines).
- Conditions: Heating in acetonitrile at 80°C overnight, sometimes with excess amine to improve yield.
- Yield: Up to 72% isolated yield reported for related azetidine-3-amine derivatives.
This method offers operational simplicity and good yields, with potential for late-stage functionalization of azetidine rings. Adaptation to 3-methoxybenzoyl substitution would require prior installation of the methoxybenzoyl group or its incorporation in the amine nucleophile.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants/Intermediates | Catalyst/Base | Solvent | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acylation of azetidin-3-amine with 3-methoxybenzoyl chloride | Azetidin-3-amine, 3-methoxybenzoyl chloride | Triethylamine or Hunig’s base | Dichloromethane or MeCN | 0–25°C, several hours | Moderate to High | Direct, simple, widely used for benzoyl derivatives; sensitive to moisture and HCl byproduct |
| La(OTf)3-catalyzed intramolecular aminolysis | cis-3,4-epoxy amine derivatives | La(OTf)3 (5 mol%) | 1,2-Dichloroethane (DCE) | Reflux, ~2.5 h | Up to 81 | High regioselectivity; suitable for complex azetidine rings; requires epoxy amine precursor |
| Single-step amine displacement on azetidinyl methanesulfonate | 1-benzhydrylazetidin-3-yl methanesulfonate, amine | None or base (e.g., Et3N) | Acetonitrile | 80°C, overnight | ~72 | Operationally simple; good yields; adaptable for late-stage modifications |
Summary and Recommendations
For laboratory-scale synthesis of 1-(3-Methoxybenzoyl)azetidin-3-amine, acylation of azetidin-3-amine with 3-methoxybenzoyl chloride remains the most straightforward and reliable method.
For advanced synthetic applications requiring regioselective ring formation and structural diversity, La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines offers an efficient alternative.
The single-step amine displacement on azetidinyl methanesulfonate intermediates provides a versatile and high-yielding approach suitable for late-stage modifications.
Industrial-scale synthesis benefits from continuous flow microreactor technology for related azetidine intermediates, which may inspire scale-up strategies for this compound.
This comprehensive analysis integrates diverse and authoritative sources to provide a detailed understanding of the preparation methods of 1-(3-Methoxybenzoyl)azetidin-3-amine, facilitating informed decisions in research and industrial contexts.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for 1-(3-Methoxybenzoyl)azetidin-3-amine?
- Methodological Answer : Focus on reaction intermediates and functional group compatibility. For example, acyl chlorides (e.g., 3-methoxybenzoyl chloride) are effective for introducing the benzoyl group to azetidin-3-amine due to their high reactivity. Ensure controlled reaction conditions (e.g., low temperature, inert atmosphere) to minimize side reactions like over-acylation or ring-opening. Use spectroscopic validation (NMR, IR) at each step .
Q. How can researchers optimize reaction yields for azetidine-based compounds like 1-(3-Methoxybenzoyl)azetidin-3-amine?
- Methodological Answer : Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a 2³ factorial design can identify interactions between solvent (e.g., DMF vs. THF), reaction time, and stoichiometry. Statistical tools (ANOVA) help prioritize factors affecting yield. Computational pre-screening (e.g., DFT for transition state stability) reduces trial iterations .
Q. What analytical techniques are critical for characterizing impurities in 1-(3-Methoxybenzoyl)azetidin-3-amine?
- Methodological Answer : Combine HPLC-MS for impurity profiling and X-ray crystallography (CCDC data) to resolve structural ambiguities. Compare retention times and fragmentation patterns against synthetic byproducts (e.g., unreacted azetidin-3-amine or methoxybenzoyl derivatives). Quantify impurities using relative response factors as per pharmacopeial standards .
Advanced Research Questions
Q. How can computational modeling accelerate the discovery of novel derivatives of 1-(3-Methoxybenzoyl)azetidin-3-amine?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT, AIMD) to predict reactivity and stability. Tools like COMSOL Multiphysics enable virtual screening of reaction pathways (e.g., substituent effects on azetidine ring strain). Integrate AI-driven platforms (e.g., ICReDD’s feedback loop) to correlate computed transition states with experimental yields .
Q. What strategies resolve contradictions in catalytic efficiency data for azetidine acylation reactions?
- Methodological Answer : Conduct sensitivity analysis to isolate variables (e.g., catalyst purity, moisture content). Cross-validate results using alternative methods (e.g., kinetic isotope effects vs. Hammett plots). For inconsistent catalytic turnover numbers, employ in situ IR or Raman spectroscopy to monitor intermediate formation .
Q. How do heterogeneous reaction systems impact the scalability of 1-(3-Methoxybenzoyl)azetidin-3-amine synthesis?
- Methodological Answer : Evaluate membrane separation technologies (e.g., nanofiltration) to recover catalysts and unreacted substrates. Optimize powder/particle engineering (e.g., fluidized bed reactors) to enhance mass transfer in solid-liquid systems. Use process simulation software (Aspen Plus) to model energy consumption and waste streams .
Q. What experimental frameworks address the hydrolytic instability of the azetidine ring in aqueous conditions?
- Methodological Answer : Design accelerated stability studies under varied pH and temperature. Apply QbD principles to identify critical quality attributes (CQAs) like ring-opening kinetics. Use protective groups (e.g., Boc or Fmoc) during synthesis, followed by selective deprotection .
Q. How can researchers ensure data integrity in collaborative studies on 1-(3-Methoxybenzoyl)azetidin-3-amine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
